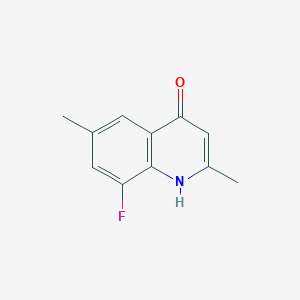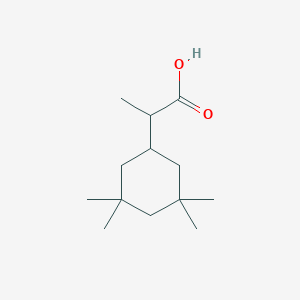![molecular formula C15H17NO B13157856 4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
4-[3-(3-Aminophenyl)propyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3-Aminophenyl)propyl]phenol is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol . It is characterized by a phenol group attached to a propyl chain, which is further connected to an aminophenyl group. This compound is primarily used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Aminophenyl)propyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the nucleophilic aromatic substitution of phenols, where the phenol group is introduced through hydrolysis of phenolic esters or ethers . The reaction conditions typically include high temperatures and the presence of a base.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement processes . These methods ensure the compound is produced in large quantities with high purity, suitable for various research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(3-Aminophenyl)propyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminophenyl group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and aminophenyl derivatives.
Aplicaciones Científicas De Investigación
4-[3-(3-Aminophenyl)propyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions involving phenolic and aminophenyl groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-[3-(3-Aminophenyl)propyl]phenol involves its interaction with molecular targets through its phenol and aminophenyl groups. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation. The compound’s effects are mediated through pathways involving oxidative and reductive transformations, as well as substitution reactions .
Comparación Con Compuestos Similares
4-[3-(3-Aminophenyl)propyl]phenol can be compared with other similar compounds, such as:
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
4-Aminophenol: Contains an amino group and a hydroxyl group attached to a benzene ring.
3-(3-Aminophenyl)propylamine: Similar structure but lacks the phenol group.
The uniqueness of this compound lies in its combination of phenol and aminophenyl groups connected by a propyl chain, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
4-[3-(3-aminophenyl)propyl]phenol |
InChI |
InChI=1S/C15H17NO/c16-14-6-2-5-13(11-14)4-1-3-12-7-9-15(17)10-8-12/h2,5-11,17H,1,3-4,16H2 |
Clave InChI |
NWWAEIXQRTXYIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)CCCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


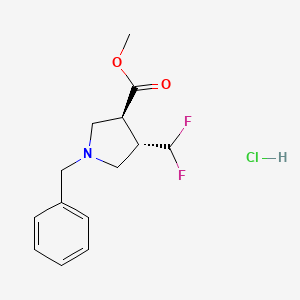


![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)
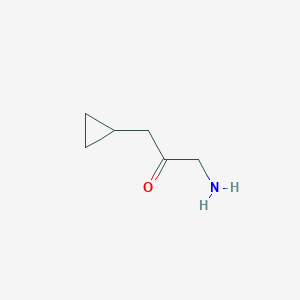
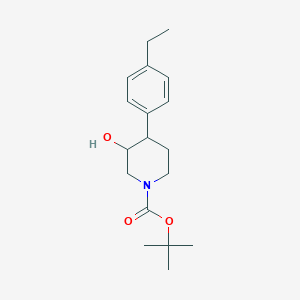
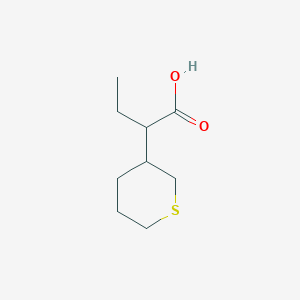

![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
methanol](/img/structure/B13157848.png)

